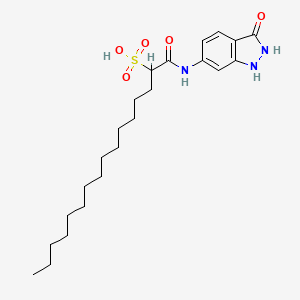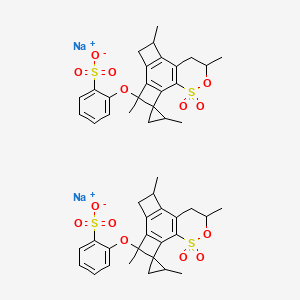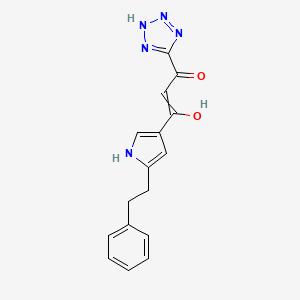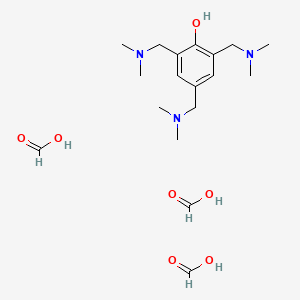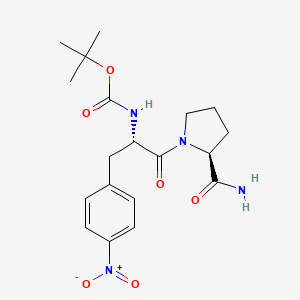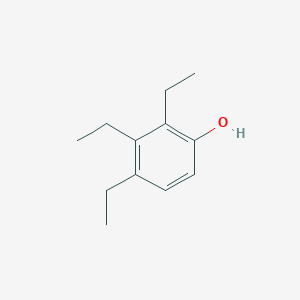
2,3,4-Triethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Triethylphenol is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, where three ethyl groups are substituted at the 2nd, 3rd, and 4th positions of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triethylphenol typically involves the alkylation of phenol with ethyl halides in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions. The reaction can be represented as follows:
Phenol+3Ethyl Halide→this compound+3HX
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product. The use of catalysts and advanced reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2,3,4-Triethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Ethyl-substituted cyclohexanols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
2,3,4-Triethylphenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It serves as a model compound in studying the effects of alkyl substitution on phenolic compounds.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,3,4-Triethylphenol involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups influence the compound’s reactivity and binding affinity, affecting its biological activity. Pathways involved include oxidative stress response and signal transduction mechanisms .
相似化合物的比较
- 2,3,5-Triethylphenol
- 2,3,6-Triethylphenol
- 2,4,5-Triethylphenol
- 2,4,6-Triethylphenol
Comparison: 2,3,4-Triethylphenol is unique due to the specific positioning of the ethyl groups, which affects its chemical reactivity and physical properties. Compared to other triethylphenols, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications .
属性
CAS 编号 |
51690-47-2 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
2,3,4-triethylphenol |
InChI |
InChI=1S/C12H18O/c1-4-9-7-8-12(13)11(6-3)10(9)5-2/h7-8,13H,4-6H2,1-3H3 |
InChI 键 |
AFXQOXNRTJFOJV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C=C1)O)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


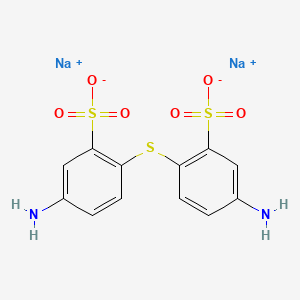


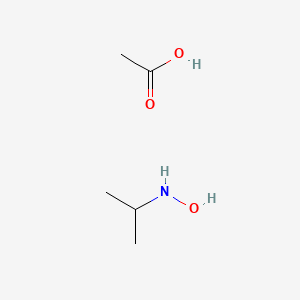

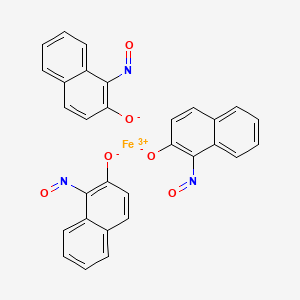
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
